Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an ethyl ester functional group
Mechanism of Action
Target of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to exhibit anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit bacterial growth .
Result of Action
Similar compounds have been found to exhibit anti-bacterial action againstS. pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group and the bromine atom at specific positions on the imidazo[1,2-a]pyridine core distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
IUPAC Name |
ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-6(2)4-7(13)5-17(9)11/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APONXOPHPYMFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2C)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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